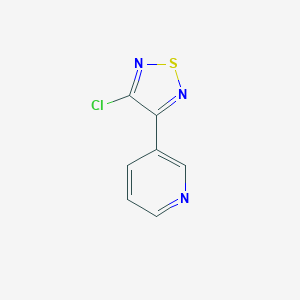

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Description

Properties

IUPAC Name |

3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPNWGQBNRHIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440718 | |

| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131986-28-2 | |

| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a plausible and scientifically sound synthetic pathway, including experimental protocols and characterization data, compiled from established chemical principles and analogous procedures found in the scientific literature.

Introduction

This compound is a substituted pyridine derivative containing a 1,2,5-thiadiazole heterocyclic ring. Compounds bearing the 1,2,5-thiadiazole scaffold have attracted significant attention from researchers due to their diverse pharmacological activities. The presence of a chlorine atom and a pyridine moiety suggests potential for further chemical modification and exploration of its structure-activity relationship (SAR) in various biological targets. This guide outlines a feasible two-step synthesis beginning with the preparation of the key intermediate, 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine, followed by its conversion to the final chlorinated product.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the 1,2,5-thiadiazole ring to form 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine. This intermediate is then converted to the final product via a Sandmeyer-type reaction, which involves diazotization of the primary amine followed by displacement with a chloride ion.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine

This procedure is based on analogous syntheses of substituted 1,2,5-thiadiazol-3-amines from glyoxime precursors.

3.1.1. Preparation of Pyridin-3-yl-glyoxime

-

Materials: 3-Acetylpyridine, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve 3-acetylpyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (2.2 eq) and sodium hydroxide (2.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The resulting precipitate of pyridin-3-yl-glyoxime is collected by filtration, washed with cold water, and dried under vacuum.

-

3.1.2. Cyclization to 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine

-

Materials: Pyridin-3-yl-glyoxime, Sulfur monochloride (S₂Cl₂), Pyridine, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a well-ventilated fume hood, dissolve pyridin-3-yl-glyoxime (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfur monochloride (1.1 eq) in dichloromethane to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, add pyridine (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine.

-

Step 2: Synthesis of this compound

This step utilizes a Sandmeyer-type reaction for the conversion of the amino group to a chloro group.

-

Materials: 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl), Water.

-

Procedure:

-

Suspend 4-(pyridin-3-yl)-1,2,5-thiadiazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Starting Material |

| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | Reagent |

| Pyridin-3-yl-glyoxime | C₇H₇N₃O₂ | 179.15 | Intermediate |

| Sulfur Monochloride | S₂Cl₂ | 135.03 | Reagent |

| 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine | C₇H₆N₄S | 178.22 | Intermediate |

| Sodium Nitrite | NaNO₂ | 69.00 | Reagent |

| Copper(I) Chloride | CuCl | 98.99 | Catalyst |

| This compound | C₇H₄ClN₃S | 197.64 | Final Product |

Table 2: Expected Yields and Physical Properties

| Compound Name | Expected Yield (%) | Physical State | Melting Point (°C) |

| Pyridin-3-yl-glyoxime | 70-85 | Solid | Not reported |

| 4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-amine | 50-65 | Solid | Not reported |

| This compound | 60-75 | Solid | Not reported |

Note: The expected yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The proposed two-step synthesis is based on well-established chemical transformations and provides a solid foundation for researchers and drug development professionals to produce this compound for further investigation. The provided experimental protocols, data tables, and workflow visualization are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to confirm the identity and purity of the synthesized intermediates and the final product.

Physicochemical properties of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyridine ring attached to a chlorinated 1,2,5-thiadiazole core. The thiadiazole ring is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of nitrogen and sulfur atoms in the thiadiazole ring enhances membrane permeability and the capacity to act as hydrogen bond acceptors.[1] Specifically, compounds containing the 1,2,5-thiadiazole moiety have been noted for their potential applications in treating neurological disorders.[3] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and discusses its potential biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolic stability. The data presented below are primarily computed values sourced from public chemical databases.

Data Summary

The quantitative physicochemical data for this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: Structural and Molecular Identifiers

| Property | Value | Source |

| CAS Number | 131986-28-2 | [4] |

| Molecular Formula | C₇H₄ClN₃S | [4][5] |

| Molecular Weight | 197.65 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=CN=C1)C2=C(N=S=N2)Cl | [5] |

| InChI Key | CMPNWGQBNRHIQZ-UHFFFAOYSA-N | [5] |

Table 2: Computed Physicochemical Properties

| Property | Value | Description | Source |

| XLogP3 | 1.9 | A computed measure of lipophilicity (octanol-water partition coefficient). | [4] |

| Boiling Point | 297.2 ± 25.0 °C (at 760 mmHg) | Estimated boiling temperature at standard pressure. | |

| Density | 1.5 ± 0.1 g/cm³ | Estimated bulk density. | |

| Topological Polar Surface Area (TPSA) | 66.9 Ų | The sum of surfaces of polar atoms in a molecule; predicts drug transport properties. | [4] |

| Hydrogen Bond Acceptor Count | 4 | Number of atoms that can accept a hydrogen bond. | [4] |

| Hydrogen Bond Donor Count | 0 | Number of atoms that can donate a hydrogen bond. | [4] |

| Rotatable Bond Count | 1 | Number of bonds that can rotate freely. | [4] |

Table 3: Physical and Safety Data

| Property | Value/Information | Source |

| Physical Form | Solid | |

| Solubility | Sparingly soluble in water. | |

| Hazard Classifications | Acute Toxicity (Oral), Serious Eye Damage |

Experimental Protocols

Detailed and validated experimental protocols are essential for confirming computed data and ensuring the purity of a synthesized compound. The following sections describe standard methodologies for determining key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[6]

Methodology: Capillary Method

-

Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer. A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The apparatus is equipped with a calibrated thermometer or digital temperature sensor and a viewing lens to observe the sample.

-

Measurement:

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first droplet of liquid becomes visible.[8]

-

The temperature at which the last crystal of the solid completely melts.

-

This range represents the melting point of the sample. The procedure should be repeated until consistent values are obtained.

-

Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[9] Standard methods involve determining the concentration of a saturated solution.

Methodology: Shake-Flask Method (Adapted)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or rotated) in a temperature-controlled environment (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the solute) to separate the saturated aqueous solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance and comparing it to a standard curve.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining concentration.

-

Nuclear Magnetic Resonance (NMR): Can be used to determine solubility by comparing the solute's signal intensity to an external standard.[10]

-

Lipophilicity Determination (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is crucial for predicting a drug's ability to cross biological membranes.[11][12] LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for both neutral and ionized forms at a specific pH.[11]

Methodology: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation: Two immiscible solvents, typically n-octanol and a phosphate-buffered saline (PBS) at pH 7.4, are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11]

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (PBS) in a sealed container.

-

Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[13]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of thiadiazole derivatives is known for a wide range of pharmacological activities, including potential applications in neurological disorders.[1][2][14][15] Many anticonvulsant drugs, for instance, exert their effects by modulating the activity of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the brain.[15][16] Thiadiazole derivatives have been identified as potential anticonvulsants that may act via this mechanism.[15][16]

The diagram below illustrates a generalized workflow for evaluating the anticonvulsant potential of a novel thiadiazole derivative, a key area of research for this class of compounds.

Caption: Workflow for screening anticonvulsant activity.

Conclusion

This compound is a compound with physicochemical properties that suggest potential for further investigation in drug discovery, particularly in the area of neurological disorders. Its computed lipophilicity (XLogP3 of 1.9) and polar surface area (66.9 Ų) fall within ranges often considered favorable for CNS drug candidates. While experimental data remains limited, the established protocols outlined in this guide provide a clear path for the empirical validation of its properties. The known biological activities of the broader thiadiazole class provide a strong rationale for exploring the therapeutic potential of this specific molecule. Researchers and drug development professionals can use this technical guide as a foundational resource for synthesis, characterization, and further investigation of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 4. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. chm.uri.edu [chm.uri.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enamine.net [enamine.net]

- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

Unveiling the Molecular Architecture: A Technical Guide to 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document outlines the key physicochemical properties, detailed hypothetical experimental protocols for its characterization, and visual representations of its structure and potential synthesis workflow.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.[1][2][3][4][5][6][7][8]

| Property | Value | Source |

| CAS Number | 131986-28-2 | [1][2][4] |

| Molecular Formula | C₇H₄ClN₃S | [1][2][3][4][5] |

| Molecular Weight | 197.64 g/mol | [1][2][4][9] |

| Appearance | Yellow solid | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=CN=C1)C2=NSN=C2Cl | [3][4] |

| InChI Key | CMPNWGQBNRHIQZ-UHFFFAOYSA-N | [3][10] |

| Density | 1.455 g/cm³ | [6][7] |

| Boiling Point | 297.2°C at 760 mmHg | [6][7] |

| Flash Point | 133.5°C | [6] |

| Topological Polar Surface Area | 66.9 Ų | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

Structural Elucidation: A Methodological Approach

The definitive identification and structural confirmation of this compound would necessitate a suite of spectroscopic and analytical techniques. While specific experimental data for this compound is not publicly available, this section details the standard, rigorous protocols that would be employed for its structural elucidation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Protocol:

-

Acquire a standard proton spectrum.

-

Expected signals would correspond to the protons on the pyridine ring. The chemical shifts, splitting patterns (coupling constants), and integration values would confirm their relative positions.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled carbon spectrum.

-

Signals would be expected for each unique carbon atom in the pyridine and thiadiazole rings.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform these experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals and confirmation of the overall structure.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled with a liquid chromatography system.

-

Protocol:

-

Acquire a full scan mass spectrum in positive ion mode using electrospray ionization (ESI).

-

The molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight.[3]

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation. The fragmentation pattern would provide evidence for the connectivity of the pyridine and chloro-thiadiazole rings.

-

3. Infrared (IR) Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Protocol:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for C=N, C-Cl, and aromatic C-H and C=C stretching and bending vibrations would be expected, consistent with the proposed structure.

-

4. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Protocol:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

A single major peak would indicate high purity.

-

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the structure and potential synthesis of this compound.

Caption: Molecular structure of this compound.

Caption: A hypothetical workflow for the synthesis of the target compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 131986-28-2 | GFA98628 [biosynth.com]

- 5. GSRS [precision.fda.gov]

- 6. echemi.com [echemi.com]

- 7. CAS#:131986-28-2 | 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine | Chemsrc [chemsrc.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic and Synthetic Insights into 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motifs, featuring a substituted pyridine ring appended to a chlorothiadiazole core, suggest potential applications in the development of novel therapeutic agents and functional materials. This technical guide provides an overview of the available spectroscopic data, outlines a plausible synthetic approach based on related compounds, and presents a logical workflow for its characterization.

While specific, publicly available experimental spectra for this compound are not readily found in the scientific literature, this document compiles essential information from chemical databases and analogous structures to offer a predictive and practical guide for researchers working with this molecule.

Chemical and Physical Properties

A summary of the key computed and reported physical properties for this compound is presented in Table 1. This data is crucial for handling, storage, and analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃S | PubChem[1][2] |

| Molecular Weight | 197.64 g/mol | PubChem[1][2] |

| CAS Number | 131986-28-2 | PubChem[1][2] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| Solubility | Sparingly soluble in water | Guidechem |

Predicted Spectroscopic Data

Based on the chemical structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below. These predictions can serve as a reference for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts (δ) will be influenced by the electron-withdrawing nature of the thiadiazole ring and the nitrogen atom within the pyridine ring. The protons ortho to the point of attachment to the thiadiazole ring are expected to be the most deshielded.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom. The two carbon atoms of the thiadiazole ring will be significantly deshielded due to the presence of electronegative nitrogen, sulfur, and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the C-Cl, C=N, and C=C stretching vibrations within the molecule. Aromatic C-H stretching and bending vibrations from the pyridine ring are also expected.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of chlorine and cleavage of the bond between the two heterocyclic rings.

Proposed Synthetic Pathway and Experimental Protocols

A definitive, published synthetic protocol for this compound is not available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted 1,2,5-thiadiazoles. A potential pathway could involve the reaction of a suitable pyridine-containing precursor with a reagent that provides the thiadiazole ring.

A general experimental workflow for the synthesis and characterization is depicted in the following diagram.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.

Experimental Protocol for Spectroscopic Analysis (General)

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr) from a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While direct experimental data remains elusive in public domains, the provided information, including predicted spectroscopic features and a generalized experimental workflow, offers a valuable resource for researchers. The synthesis and detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry. It is recommended that any experimentally obtained data be carefully compared with the predictions outlined herein to confirm the structure and purity of the synthesized material.

References

An In-depth Technical Guide on 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: Current State of Knowledge

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information on 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole as of the latest update. The user is advised that detailed experimental data on the mechanism of action, biological targets, and specific signaling pathways for this particular compound are not available in the public domain.

Introduction to this compound

This compound is a heterocyclic compound identified by the CAS number 131986-28-2.[1] Its chemical structure combines a pyridine ring with a 1,2,5-thiadiazole core. While it is classified as a pharmaceutical intermediate and a member of the pyridines, specific research detailing its biological activity or mechanism of action is not present in peer-reviewed literature or comprehensive biological databases.[1][2] One commercial supplier notes its potential use in treating neurological disorders, though supporting evidence for this claim is not provided.[3]

Physicochemical Properties

A summary of the key physicochemical properties for this compound has been compiled from various chemical databases. These properties are crucial for researchers in designing experiments and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃S | [1][2][4] |

| Molecular Weight | 197.65 g/mol | [2][4] |

| CAS Number | 131986-28-2 | [1][2] |

| IUPAC Name | 3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | [2] |

| Boiling Point | 297.2°C at 760 mmHg | [1] |

| Density | 1.455 g/cm³ | [1] |

| XLogP3 | 1.9 | [2] |

Known Biological Context: The Thiadiazole Scaffold

Due to the absence of specific data for this compound, this section provides a broader context on the biological activities associated with the thiadiazole scaffold. It is important to note that the specific isomer (1,2,5-thiadiazole in this case, versus the more commonly studied 1,3,4- and 1,2,4-isomers) and its substituents dramatically influence biological activity. The information below is for general context and may not be representative of the activity of the compound .

Thiadiazole derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[5][6] The various isomers of thiadiazole, particularly the 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds, have been investigated for numerous therapeutic applications.[5][6]

Known activities of different thiadiazole-based compounds include:

-

Antimicrobial and Antifungal Activity: Various derivatives have shown potent effects against a range of bacteria and fungi.[5][6]

-

Anticancer Activity: Many thiadiazole compounds have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, with some acting as kinase inhibitors.[5][7]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to modulate inflammatory pathways.[6]

-

Antitubercular Activity: Certain thiadiazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[5]

-

Enzyme Inhibition: Marketed drugs containing a 1,3,4-thiadiazole ring, such as acetazolamide, are known to be potent carbonic anhydrase inhibitors.[5]

The logical relationship for investigating a novel thiadiazole derivative based on the activities of the broader class is illustrated below.

Caption: Investigative logic for a novel thiadiazole compound.

Future Research Directions and Conclusion

There is currently no publicly available scientific literature to construct a detailed technical guide on the mechanism of action of this compound. The compound is available commercially as a building block or intermediate for chemical synthesis.[8]

For researchers interested in this molecule, the following experimental workflow would be necessary to elucidate its biological function:

Caption: Standard workflow for drug discovery and MOA elucidation.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 131986-28-2 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

The Biological Versatility of 1,2,5-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This technical guide provides an in-depth overview of the significant pharmacological potential of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Derivatives of 1,2,5-thiadiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 (µM) |

| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 |

| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 |

| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Huh-7 (Liver) | 11.84 | Cisplatin | 12.70 |

| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 |

| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 |

| Sulfur-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 |

| NSC763968 | Leukemia cell lines | 0.18 - 1.45 | - | - |

| NSC763968 | Prostate cancer cell lines | 0.18 - 1.45 | - | - |

Key Signaling Pathways in Anticancer Activity

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling cascade is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is frequently observed in cancer. Certain 1,2,5-thiadiazole derivatives have been shown to inhibit this pathway.[1]

References

An In-depth Technical Guide on 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Key Intermediate in the Synthesis of the Muscarinic Agonist Xanomeline

CAS Number: 131986-28-2 Molecular Formula: C₇H₄ClN₃S Molecular Weight: 197.64 g/mol

This technical guide provides a comprehensive overview of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a critical intermediate in the synthesis of Xanomeline, a muscarinic acetylcholine receptor agonist with therapeutic potential in neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and its role in the development of a clinically relevant therapeutic agent.

Physicochemical and Spectroscopic Data

While this compound is primarily valued as a synthetic intermediate, its physical and chemical properties are crucial for its handling and use in further chemical transformations. The available data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃S | [1] |

| Molecular Weight | 197.64 g/mol | [1] |

| CAS Number | 131986-28-2 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 56°C | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

| ¹³C NMR (75 MHz, CDCl₃) δ | 155.12, 150.85, 149.24, 143.46, 135.70, 126.84, 123.34 | [4] |

Synthesis of this compound

The synthesis of this compound is a key step in the overall synthesis of Xanomeline. The process involves a multi-step reaction sequence starting from 3-pyridinecarboxaldehyde.[4][5]

Experimental Protocol for the Synthesis of this compound.[4][5]

The synthesis can be broken down into the following key steps:

Step 1: Synthesis of 2-hydroxy-2-(pyridin-3-yl)acetonitrile

-

To a solution of 3-pyridinecarboxaldehyde and acetic acid in water, trimethylsilyl cyanide (TMSCN) is added at 0°C.

-

The reaction is allowed to proceed at room temperature for approximately 23 hours.

-

The product is extracted with an organic solvent such as ethyl acetate.

Step 2: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile

-

The 2-hydroxy-2-(pyridin-3-yl)acetonitrile obtained in the previous step is treated with ammonium chloride in ammonium hydroxide.

-

The reaction proceeds at room temperature for about 22 hours.

Step 3: Synthesis of this compound

-

A solution of 2-amino-2-(pyridin-3-yl)acetonitrile in dimethylformamide (DMF) and disulfur dichloride (S₂Cl₂) is added dropwise to DMF at 0°C.

-

After 30 minutes, water is added to the reaction mixture, and the resulting suspension is filtered.

-

The filtrate is basified with sodium hydroxide, and the aqueous phase is extracted with dichloromethane.

-

The combined organic phases are dried and concentrated to yield this compound.

Overall Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3-pyridinecarboxaldehyde to this compound.

Role as an Intermediate in the Synthesis of Xanomeline

This compound is a crucial intermediate in the synthesis of Xanomeline, a potent and selective muscarinic M1 and M4 receptor agonist.[6][7] The subsequent steps to synthesize Xanomeline from this intermediate are as follows:

-

Williamson Ether Synthesis: this compound is reacted with 1-hexanol in the presence of a strong base like sodium hydride to form 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole.[8]

-

Quaternization: The pyridine nitrogen is then quaternized using methyl iodide to form the corresponding N-methylpyridinium iodide salt.[6]

-

Reduction: Finally, the pyridinium ring is selectively reduced to a tetrahydropyridine using a reducing agent like sodium borohydride to yield Xanomeline.[6]

The overall workflow from the intermediate to the final active pharmaceutical ingredient (API) is depicted below.

Biological Significance and Mechanism of Action of Xanomeline

While this compound itself is not reported to have significant biological activity, its end-product, Xanomeline, is a well-characterized muscarinic acetylcholine receptor agonist with selectivity for the M1 and M4 subtypes.[6][7] These receptors are implicated in various neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[9]

Muscarinic Receptor Signaling Pathway

The M1 and M4 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[10] Activation of these receptors by an agonist like Xanomeline initiates a signaling cascade that leads to various cellular responses.

Quantitative Biological Data for Xanomeline

The biological activity of Xanomeline has been extensively characterized through various in vitro and in vivo studies. The following tables summarize some of the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity of Xanomeline

| Assay | Receptor/Tissue | Value | Unit | Reference |

| Receptor Binding Affinity (IC₅₀) | M1 (Rabbit Vas Deferens) | 0.006 | nM | [11][12] |

| Functional Potency (EC₅₀) | M2 (Guinea Pig Atria) | 3 | µM | [11][12] |

| Phosphoinositide Hydrolysis (pEC₅₀) | CHO hM1 cells | 7.6 ± 0.09 | - | [13] |

| β-arrestin2 Recruitment (EC₅₀) | M1 mAChR | 413 | nM | [10] |

| GTPγS Binding (EC₅₀) | Mouse M1 mAChR | 7.0 | nM | |

| GTPγS Binding (EC₅₀) | Rat M1 mAChR | 3.7 | nM | |

| GTPγS Binding (EC₅₀) | Human M1 mAChR | 2.4 | nM |

Table 2: Clinical Trial Data for Xanomeline-Trospium in Schizophrenia

| Endpoint | Xanomeline-Trospium Group | Placebo Group | p-value | Reference |

| Change in PANSS Total Score from Baseline | -17.4 | -5.9 | < 0.001 | |

| Change in Negative Symptom Subscore | -4.2 | -2.0 | 0.002 | |

| Response Rate (>30% improvement) | 54.8% | 28.3% | < 0.0001 |

Experimental Protocols for Key Biological Assays

The characterization of Xanomeline's biological activity relies on standardized in vitro assays. Below are detailed methodologies for two of the most critical experiments.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to muscarinic receptors.

-

Principle: A competitive binding assay where the test compound (e.g., Xanomeline) competes with a radiolabeled ligand (typically [³H]N-methylscopolamine or [³H]NMS) for binding to muscarinic receptors in a cell membrane preparation.[5]

-

Materials:

-

Cell membranes from cells expressing the desired muscarinic receptor subtype (e.g., CHO-hM1 cells).

-

Radioligand: [³H]NMS.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 1-10 µM atropine).

-

Test compound dilutions.

-

96-well plates.

-

Glass fiber filter mats.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

-

Initiate the binding reaction by adding the cell membrane suspension to each well.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a muscarinic agonist to stimulate the Gq/11 signaling pathway.

-

Principle: M1 and M4 receptors, upon activation, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates.[11]

-

Materials:

-

Cells expressing the muscarinic receptor of interest (e.g., CHO-hM1 cells).

-

[³H]myo-inositol for labeling cellular phosphoinositides.

-

Agonist solutions (e.g., Xanomeline, carbachol).

-

LiCl solution (to inhibit inositol monophosphatase).

-

Quenching solution (e.g., trichloroacetic acid).

-

Anion exchange chromatography columns.

-

Scintillation counter.

-

-

Procedure:

-

Label the cells by incubating them with [³H]myo-inositol for 24-48 hours.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with a buffer containing LiCl.

-

Stimulate the cells with various concentrations of the agonist for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Extract the inositol phosphates from the cell lysate.

-

Separate the different inositol phosphates using anion exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates in the eluates using a scintillation counter.

-

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[13]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug development community, not for its intrinsic biological activity, but as a pivotal intermediate in the synthesis of Xanomeline. The synthetic route to this intermediate is well-established, and its conversion to Xanomeline provides access to a potent and selective M1/M4 muscarinic receptor agonist. The extensive biological characterization of Xanomeline, including its mechanism of action and clinical efficacy in treating neurological disorders, underscores the importance of its synthetic precursors. This technical guide provides researchers and drug development professionals with the core information necessary to understand the synthesis, properties, and therapeutic context of this compound.

References

- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Xanomeline - Wikipedia [en.wikipedia.org]

- 6. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]

- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Prospective Analysis

Disclaimer: The following document is a prospective analysis based on the chemical structure of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and preliminary, uncorroborated suggestions of its potential as a Cyclin-Dependent Kinase (CDK) inhibitor. The quantitative data presented herein is illustrative and not derived from experimental validation for this specific compound. This guide is intended for research and drug development professionals as a framework for potential investigation.

Introduction

This compound is a heterocyclic compound featuring a 1,2,5-thiadiazole ring substituted with a pyridine moiety. While specific biological targets for this molecule have not been extensively characterized in publicly available literature, its structural motifs suggest potential interactions with various protein families. The broader class of thiadiazole derivatives has been explored for a range of pharmacological activities, including anticancer and neurological applications. One vendor of the compound suggests a potential, though unverified, role as a CDK inhibitor, which would place it in a class of molecules with significant therapeutic interest, particularly in oncology. This document will explore the hypothetical therapeutic targeting of Cyclin-Dependent Kinase 2 (CDK2) by this compound.

Hypothesized Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key enzyme in the regulation of the cell cycle, primarily controlling the transition from the G1 to the S phase. In complex with Cyclin E or Cyclin A, CDK2 phosphorylates and inactivates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication. Dysregulation of the CDK2/Cyclin E/pRb pathway is a common feature of many human cancers, making CDK2 an attractive target for anticancer drug development.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the interaction of this compound with CDK2/Cyclin E. This data is for illustrative purposes only.

| Parameter | Value (Illustrative) | Assay Condition |

| IC50 | 75 nM | In vitro kinase assay with recombinant human CDK2/Cyclin E, 10 µM ATP, and a peptide substrate. |

| Ki | 35 nM | Competitive ATP binding assay using a fluorescent ATP analog. |

| EC50 | 500 nM | Cell-based proliferation assay using a human cancer cell line with known CDK2 dependency (e.g., MCF-7), measured after 72 hours of continuous exposure. |

| Selectivity | >100-fold vs. CDK1, CDK4, CDK6 | Determined by comparing IC50 values from in vitro kinase assays against a panel of other CDKs. |

Experimental Protocols

In Vitro CDK2/Cyclin E Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.

Materials:

-

Recombinant human CDK2/Cyclin E enzyme complex.

-

Histone H1 or a synthetic peptide substrate.

-

[γ-32P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

This compound dissolved in DMSO.

-

ATP solution.

-

96-well plates.

-

Scintillation counter or luminescence plate reader.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and diluted compound or DMSO (vehicle control) to the kinase reaction buffer.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP (containing [γ-32P]ATP if using radiometric detection).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membrane and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the remaining ATP.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of a cancer cell line.

Materials:

-

A human cancer cell line (e.g., MCF-7, U2OS).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO.

-

A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

96-well clear-bottom cell culture plates.

-

Multichannel pipette.

-

Plate reader (luminescence, absorbance, or fluorescence).

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of viability against the logarithm of the compound concentration to calculate the EC50 value.

Visualizations

In Silico Modeling of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a heterocyclic compound with potential applications in drug discovery and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the chemical properties, potential biological activities, and detailed methodologies for in silico analysis, including molecular docking, molecular dynamics simulations, and ADMET prediction. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar thiadiazole derivatives to propose a framework for its virtual screening and evaluation. All quantitative data from related compounds is summarized in structured tables, and key experimental protocols are detailed. Visualizations of pertinent signaling pathways and experimental workflows are provided using Graphviz DOT language to facilitate understanding.

Introduction

This compound is a small molecule characterized by a chlorinated 1,2,5-thiadiazole ring linked to a pyridine moiety.[1][2] The thiadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The inclusion of a pyridine ring and a chlorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic profile and target interactions.[6]

This guide focuses on the application of in silico modeling techniques to explore the therapeutic potential of this compound. Computational approaches are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity, safety profile, and mechanism of action of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for developing robust in silico models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131986-28-2 | [1][2] |

| Molecular Formula | C₇H₄ClN₃S | [1][2] |

| Molecular Weight | 197.64 g/mol | [1][7] |

| Boiling Point | 297.2 °C at 760 mmHg | [8] |

| Density | 1.5 g/cm³ | [8] |

| Topological Polar Surface Area | 66.9 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [9] |

| XLogP3 | 1.9 | [2] |

Potential Biological Activities and Targets

While specific biological targets for this compound have not been extensively reported, the broader class of thiadiazole derivatives has been shown to exhibit a range of biological effects. Notably, various thiadiazole-containing compounds have demonstrated efficacy as anticancer agents.[6][10] Based on the activities of structurally related molecules, potential, hypothesized targets for in silico investigation are outlined below.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[6][9] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer progression.

A potential, though unconfirmed, signaling pathway that could be modulated by thiadiazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Antimicrobial Activity

The thiadiazole ring is a core component of several antibacterial and antifungal agents.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

In Silico Modeling Workflow

A typical in silico workflow for evaluating a novel compound like this compound is depicted below. This process integrates various computational techniques to build a comprehensive profile of the molecule's potential as a drug candidate.

Methodologies for In Silico Analysis

This section provides detailed, albeit generalized, protocols for the key in silico experiments. These methodologies are based on standard practices in the field and can be adapted for the specific analysis of this compound.

Molecular Docking

Objective: To predict the binding mode and affinity of the compound within the active site of a hypothesized protein target.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94).

-

Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

-

Protein Preparation:

-

The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added.

-

-

Grid Generation:

-

A grid box is defined to encompass the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the grid box.

-

The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

-

-

Analysis:

-

The resulting docking poses are clustered and ranked based on their predicted binding energies.

-

The lowest energy conformation is visualized to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-protein complex and to study its dynamic behavior over time.

Protocol:

-

System Preparation:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant volume and temperature) and then NPT (constant pressure and temperature) ensembles.

-

-

Production Run:

-

A production MD simulation is run for a specified duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

-

Hydrogen bond analysis is performed to monitor the persistence of key interactions.

-

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of the compound.

Protocol:

-

Input: The 2D or 3D structure of the compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

-

Property Calculation: A range of properties are calculated, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: The predicted values are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation from Related Thiadiazole Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity of other thiadiazole derivatives from the literature.

Table 2: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8e | Panc-1 (Pancreatic) | 12.79 | [6] |

| Compound 8l | Panc-1 (Pancreatic) | 12.22 | [6] |

| Compound 8e | Huh-7 (Liver) | 11.84 | [6] |

| Compound 8l | Huh-7 (Liver) | 10.11 | [6] |

| Compound 22 | T47D (Breast) | 0.042 | [6] |

| Compound 23 | T47D (Breast) | 0.058 | [6] |

| Compound 25 | T47D (Breast) | 0.042 | [6] |

| Compound 4h | HTC-116 (Colon) | 2.03 | [5] |

| Compound 4h | HepG-2 (Liver) | 2.17 | [5] |

Note: The compound IDs are as designated in the cited literature and are not this compound.

Experimental Protocols for Validation

The predictions from in silico models should be validated through in vitro and in vivo experiments. Below are generalized protocols for relevant assays.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

This technical guide provides a framework for the in silico evaluation of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of this compound as a therapeutic agent. The methodologies and comparative data presented herein serve as a foundation for further computational and experimental investigations. While the specific biological profile of this compound remains to be fully elucidated, the approaches outlined in this guide offer a rational path forward for its exploration in drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. kvv.edu.in [kvv.edu.in]

- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its discovery and historical significance as a precursor to the selective muscarinic M1-receptor agonist, Xanomeline. A thorough examination of its synthesis is presented, including detailed experimental protocols and a summary of reactants and products. While the compound's primary role is as a synthetic building block, its importance in the development of therapies for neurological disorders is highlighted.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring attached to a chlorinated 1,2,5-thiadiazole core.[1] Its significance in medicinal chemistry stems primarily from its role as a crucial intermediate in the synthesis of Xanomeline, a compound investigated for the treatment of neurological disorders such as schizophrenia and Alzheimer's disease.[2][3] The unique arrangement of its functional groups allows for further chemical modifications, making it a versatile scaffold in drug discovery and development. This guide will delve into the history of its synthesis, provide detailed experimental procedures, and discuss its pivotal role in the production of pharmacologically active agents.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Xanomeline in the early 1990s. Research focused on developing selective muscarinic receptor agonists led to the synthesis of a series of 1,2,5-thiadiazole derivatives. The synthesis of this compound was a key step in the multi-step synthesis of Xanomeline, as detailed in the scientific literature.[4] Its creation was not an isolated discovery but rather a targeted step in the rational design of a novel therapeutic agent.

The historical importance of this compound lies in its utility as a building block. The chloro-substituent on the thiadiazole ring provides a reactive site for nucleophilic substitution, enabling the introduction of various side chains to explore structure-activity relationships. This is exemplified in the synthesis of Xanomeline, where the chlorine atom is displaced by a hexyloxy group.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃S | [1] |

| Molecular Weight | 197.64 g/mol | [4] |

| CAS Number | 131986-28-2 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 56°C | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Synthesis

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis commences with the conversion of 3-pyridinecarboxaldehyde to 2-amino-2-(pyridin-3-yl)acetonitrile, which then undergoes cyclization to form the desired thiadiazole ring.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile [5][7]

-

Materials: 3-Pyridinecarboxaldehyde, Potassium Cyanide (KCN), Acetic Acid, Ammonium Chloride (NH₄Cl), Ammonium Hydroxide (NH₄OH).

-

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde in a suitable solvent, add a solution of potassium cyanide in water, followed by acetic acid, while maintaining a low temperature.

-

Stir the reaction mixture for a specified period.

-

After the reaction is complete, add a solution of ammonium chloride and ammonium hydroxide.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain 2-amino-2-(pyridin-3-yl)acetonitrile.

-

Step 2: Synthesis of this compound [5][7]

-

Materials: 2-Amino-2-(pyridin-3-yl)acetonitrile, Disulfur dichloride (S₂Cl₂), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-amino-2-(pyridin-3-yl)acetonitrile in dimethylformamide.

-

To this solution, add disulfur dichloride dropwise at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield this compound.

-

Data Presentation

The following table summarizes the key reactants and the final product of the synthesis.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Starting Material |

| 2-Amino-2-(pyridin-3-yl)acetonitrile | C₇H₇N₃ | 133.15 | Intermediate |

| This compound | C₇H₄ClN₃S | 197.64 | Final Product |

Application in Drug Development: Synthesis of Xanomeline

The primary application of this compound is as a key intermediate in the synthesis of Xanomeline.[5][6]

Synthetic Conversion to Xanomeline

The conversion involves a nucleophilic substitution of the chloro group followed by N-methylation and reduction of the pyridine ring.

Caption: Conversion of the core intermediate to Xanomeline.

Mechanism of Action of Xanomeline

Xanomeline acts as a selective agonist at the M1 muscarinic acetylcholine receptor, which is implicated in cognitive function. Its mechanism is relevant to understanding the therapeutic goals for which its precursor, this compound, is synthesized.

Caption: Simplified signaling pathway of Xanomeline at the M1 receptor.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not for its inherent biological activity, but for its crucial role as a synthetic intermediate. Its history is firmly rooted in the development of Xanomeline, a testament to the importance of synthetic chemistry in creating novel therapeutics. The synthetic pathways and experimental protocols detailed in this guide provide a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and neuropharmacology. The strategic design of such intermediates continues to be a cornerstone of modern drug discovery.

References

- 1. This compound | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Pharmaceutical Intermediate | 131986-28-2 - PHMO [phmo.com]

- 3. This compound | 131986-28-2 [chemicalbook.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2021097427A1 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]

- 7. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Efficacy Testing of 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: